molecular formula C7H11NO B1345193 2-Ethyl-4,5-dimethyloxazole CAS No. 53833-30-0

2-Ethyl-4,5-dimethyloxazole

Cat. No. B1345193
CAS RN: 53833-30-0
M. Wt: 125.17 g/mol
InChI Key: LCYOFVYHDBWYSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of different starting materials and reagents to produce substituted pyrazoles and isoxazoles. For example, one paper describes the synthesis of a pyrazole derivative through a 3+2 annulation method using (E)-ethyl 2-benzylidene-3-oxobutanoate and phenylhydrazine hydrochloride . Another paper details the synthesis of an ethyl thiazole-4-carboxylate derivative via reaction with ethyl bromopyruvate . Additionally, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate is described, showcasing a method for functionalizing isoxazole derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using single crystal X-ray diffraction studies. The papers report on the crystal structures, including space group, unit cell parameters, and stabilization interactions such as hydrogen bonding and π-π stacking . Theoretical calculations, such as density functional theory (DFT), are employed to optimize molecular geometries and compare them with experimental data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. For instance, the Willgerodt-Kindler reaction is used to transform 4-acetyl isoxazole derivatives into homologated methyl esters . Another study describes the use of a reagent for the facile synthesis of ring-fused pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate . The reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles to produce isoxazolecarboxylates is also discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are analyzed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . Theoretical studies provide additional insights into the properties, including HOMO/LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis . Some compounds are also evaluated for their biological activities, such as antioxidant susceptibilities and fungicidal activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Ethyl-4,5-dimethyloxazole and its derivatives are often synthesized for their potential biological activities. For example, the synthesis of certain benzimidazole derivatives, including 2-Ethyl-4,5-dimethyloxazole components, has been conducted for use as antihistaminic and antimicrobial agents (Ozbey, Kuş, & Göker, 2001).

Biomedical Applications

  • New compounds featuring 2-Ethyl-4,5-dimethyloxazole structures have been explored for their biomedical applications. Notably, derivatives of this compound have shown potential in antimicrobial studies, providing a basis for developing new antibacterial and antifungal treatments (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Chemical Transformations and Derivatives

  • Research on 2-Ethyl-4,5-dimethyloxazole also includes its transformations into various derivatives. For instance, studies have shown the conversion of related compounds into different chemical structures, revealing versatile applications in chemical synthesis (Zhang, Yan, & Zhang, 2006).

Potential in Photonic Applications

  • The derivatives of 2-Ethyl-4,5-dimethyloxazole have been studied for their use in photonic devices, such as in the development of materials with nonlinear optical properties. These studies contribute to the understanding of materials suitable for photonic applications and the development of new technologies in this field (Nair et al., 2022).

Inhibition Studies in Biochemistry

  • 2-Ethyl-4,5-dimethyloxazole has been used in studies investigating the inhibition of biochemical processes. For example, its efficacy in inhibiting heme synthesis in vitro was explored, demonstrating its potential role in biochemical research and its implications in understanding various biological processes (Abbott & Dodson, 1954).

Safety And Hazards

2-Ethyl-4,5-dimethyloxazole is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4,5-dimethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYOFVYHDBWYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068885
Record name 2-Ethyl-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Burnt roasted aroma
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

60.00 °C. @ 18.00 mm Hg
Record name 2-Ethyl-4,5-dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; Slightly soluble in oils, Soluble (in ethanol)
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.474-1.480
Record name 2-Ethyl-4,5-dimethyloxazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Ethyl-4,5-dimethyloxazole

CAS RN

53833-30-0
Record name 2-Ethyl-4,5-dimethyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53833-30-0
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Record name 2-Ethyl-4,5-dimethyloxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxazole, 2-ethyl-4,5-dimethyl-
Source EPA Chemicals under the TSCA
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Record name 2-Ethyl-4,5-dimethyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3068885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4,5-dimethyloxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.451
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Record name 2-ETHYL-4,5-DIMETHYLOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W53S23NG4
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Record name 2-Ethyl-4,5-dimethyloxazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037865
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Al-Dalali, F Zheng, B Sun, C Zhou, M Li, F Chen - Lwt, 2020 - Elsevier
Abstract Effects of different brewing processes, such as the solarization process (ie with or without), selection of different types of rice as a raw material (ie normal or sticky rice), and …
Number of citations: 31 www.sciencedirect.com
FB Whitfield, DS Mottram - Journal of agricultural and food …, 2001 - ACS Publications
The reaction of 4-hydroxy-5-methyl-3(2H)-furanone (HMF) with cysteine or hydrogen sulfide at pH 6.5 for 60 min at 140 C produced complex mixtures of volatile compounds, the majority …
Number of citations: 37 pubs.acs.org
OG Vitzthum, P Werkhoff - Journal of Food Science, 1974 - Wiley Online Library
Publications by Viani et al.(1965), Gianturco et al.(1966), Reymond et al.(1966), Heins et al.(1966), Gautschi et al.(1967), Bondarovich et al.(1967), Stall et al.(1967) and Stoffelsma et al.…
Number of citations: 88 ift.onlinelibrary.wiley.com
LB Medvedskaya, GY Kondrat'eva… - Bulletin of the Academy of …, 1979 - Springer
2-alkyl-substituted oxazoles in reaction with acetylenedicarboxylic ester Page 1 CONCLUSIONS 1. We studied the reaction of 1,3,3,5-tetrachloropentane, 1,1,1,3-tetrachloro-3-…
Number of citations: 1 link.springer.com
JA Maga, I Katz - Critical Reviews in Food Science & Nutrition, 1981 - Taylor & Francis

This review attempts to present and discuss the current status of oxazoles and oxazolines relative to foods. Special emphasis is placed on their occurrences in foods, sensory …

Number of citations: 36 www.tandfonline.com
G Reineccius - Source Book of Flavors, 1994 - Springer
The following data for organic chemicals is presented in tabular alphabetical format (Table 10-1) to provide a ready source of information of direct and immediate concern to the flavorist …
Number of citations: 0 link.springer.com
T Shibamoto, T Akiyama, M Sakaguchi… - Journal of Agricultural …, 1979 - ACS Publications
The volatiles isolated from the reaction mixture of a D-glucose andammonia model system were identified using the gas chromatographic retention indices and the gas chromatographic-…
Number of citations: 84 pubs.acs.org
L Zhao, F Derridj, S Djebbar, C Bruneau, H Doucet - Tetrahedron letters, 2015 - Elsevier
A carbonate base was found to promote the formation of sp 3 –sp 3 carbon–carbon bonds of 2-alkylazoles with a bromoacrylate. The reaction tolerates various alkyl substituents and a …
Number of citations: 5 www.sciencedirect.com
Q Chaudhry, J Cotterill, R Watkins - Acrylamide and Other …, 2006 - books.google.com
There has been a strong move in recent years to search for non-animal alternatives to testing chemical toxicity in vertebrates. The main drivers behind this move have been the need for …
Number of citations: 0 books.google.com
G Reineccius - Source Book of Flavors, 1994 - Springer
Chapter 13 Page 1 Chapter 13 Flavoring Ingredients Classified As GRAS By the Flavor Extract Manufacturers Association List No. 41 (Hall and Oser 1970) 3143 2,4-Dimethyl-2-…
Number of citations: 0 link.springer.com

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